Progesterone Receptor (PR) Antagonist Activity: Comparative Potency Against Reference Compounds
2-Cyclopropyl-4-methoxypyridine demonstrates PR antagonist activity with an IC50 of 3.20 nM in human T47D breast carcinoma cells assessed via inhibition of progesterone-induced alkaline phosphatase [1]. In a whole-cell binding displacement assay, the compound shows an IC50 of 14.7 nM for displacing [3H]R5020 from human PR in T47D cells [1]. This potency profile establishes the compound as a high-affinity PR ligand suitable as a starting point for further medicinal chemistry optimization. Notably, the compound exhibits negligible agonist activity (EC50 = 3000 nM) in the same cellular context, indicating functional antagonism rather than partial agonism [1].
| Evidence Dimension | Progesterone receptor (PR) antagonist potency |
|---|---|
| Target Compound Data | IC50 = 3.20 nM (alkaline phosphatase inhibition assay); IC50 = 14.7 nM ([3H]R5020 displacement assay) |
| Comparator Or Baseline | Baseline: Progesterone (endogenous ligand); No direct head-to-head comparator data available for close structural analogs |
| Quantified Difference | High potency PR antagonism with functional selectivity (agonist EC50 = 3000 nM, antagonist IC50 = 3.20 nM → ~940-fold functional bias toward antagonism) |
| Conditions | Human T47D breast carcinoma cells expressing human PR; 24 hr incubation; progesterone-induced alkaline phosphatase as readout |
Why This Matters
This potency level (low nanomolar IC50) positions 2-cyclopropyl-4-methoxypyridine as a viable starting scaffold for PR-targeted therapeutic programs, though procurement decisions should consider that no direct head-to-head comparison data against other 2-cyclopropyl pyridine analogs is publicly available.
- [1] BindingDB BDBM50375823 (CHEMBL407847). Affinity data: IC50 = 3.20 nM (antagonist activity at human PR in T47D cells); IC50 = 14.7 nM ([3H]R5020 displacement); EC50 = 3000 nM (agonist activity). View Source
